molecular formula C21H19BrN2O5S B10892339 2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10892339
M. Wt: 491.4 g/mol
InChI Key: PGQWNKIINMQMSO-LICLKQGHSA-N
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Description

The compound 2-{5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic molecule that features a variety of functional groups, including a brominated aromatic ring, an ethoxy group, a hydroxyl group, and a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting thiourea with a suitable α-haloketone under basic conditions.

    Bromination and Ethoxylation: The aromatic ring is brominated using bromine in the presence of a catalyst, followed by ethoxylation using an ethylating agent.

    Hydroxylation: Introduction of the hydroxyl group can be done via a hydroxylation reaction using a suitable oxidizing agent.

    Condensation Reaction: The final step involves a condensation reaction between the thiazolidine-2,4-dione core and the brominated, ethoxylated, and hydroxylated aromatic aldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the thiazolidine-2,4-dione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-{5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
  • 2-{5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

The unique combination of functional groups in 2-{5-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H19BrN2O5S

Molecular Weight

491.4 g/mol

IUPAC Name

2-[(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H19BrN2O5S/c1-3-29-16-9-13(8-15(22)19(16)26)10-17-20(27)24(21(28)30-17)11-18(25)23-14-6-4-12(2)5-7-14/h4-10,26H,3,11H2,1-2H3,(H,23,25)/b17-10+

InChI Key

PGQWNKIINMQMSO-LICLKQGHSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br)O

Origin of Product

United States

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